6-((1-methyl-1H-imidazol-2-yl)thio)pyridin-3-amine hydrochloride
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Overview
Description
6-((1-methyl-1H-imidazol-2-yl)thio)pyridin-3-amine hydrochloride is a heterocyclic compound that features both imidazole and pyridine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both imidazole and pyridine moieties in its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((1-methyl-1H-imidazol-2-yl)thio)pyridin-3-amine hydrochloride typically involves the formation of the imidazole ring followed by its attachment to the pyridine ring through a thioether linkage. One common synthetic route involves the following steps:
Formation of the imidazole ring: This can be achieved through the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to the nitrile and subsequent cyclization.
Attachment to the pyridine ring: The imidazole derivative is then reacted with a pyridine derivative under conditions that promote the formation of the thioether linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-((1-methyl-1H-imidazol-2-yl)thio)pyridin-3-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole and pyridine rings can be reduced under appropriate conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the imidazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced imidazole or pyridine derivatives.
Substitution: Various substituted imidazole or pyridine derivatives depending on the reagents used.
Scientific Research Applications
6-((1-methyl-1H-imidazol-2-yl)thio)pyridin-3-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors that interact with imidazole or pyridine moieties.
Materials Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological processes involving imidazole or pyridine-containing compounds.
Mechanism of Action
The mechanism of action of 6-((1-methyl-1H-imidazol-2-yl)thio)pyridin-3-amine hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The imidazole ring can interact with metal ions or other active site residues, while the pyridine ring can participate in π-π interactions or hydrogen bonding .
Comparison with Similar Compounds
Similar Compounds
- **2-((1-methyl-1H-imidazol-2-yl)thio)pyridine
- **4-((1-methyl-1H-imidazol-2-yl)thio)pyridine
- **6-((1-methyl-1H-imidazol-2-yl)thio)pyridine
Uniqueness
6-((1-methyl-1H-imidazol-2-yl)thio)pyridin-3-amine hydrochloride is unique due to the specific positioning of the thioether linkage and the amine group on the pyridine ring. This unique structure can result in distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
6-(1-methylimidazol-2-yl)sulfanylpyridin-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S.ClH/c1-13-5-4-11-9(13)14-8-3-2-7(10)6-12-8;/h2-6H,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRINRFPQCNAJKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SC2=NC=C(C=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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